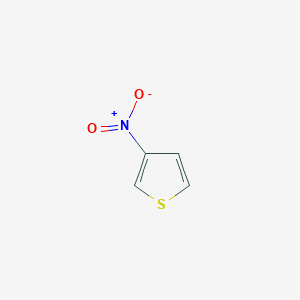
2,3-Thiophenedicarboxaldehyde
Vue d'ensemble
Description
2,3-Thiophenedicarboxaldehyde is a chemical compound with the empirical formula C6H4O2S. It has a molecular weight of 140.16 . This compound is typically in solid form and has a general description of undergoing an aldol reaction with (4aS,9R,9aR,10S)-11-(propan-2-ylidene)-2,3,4a,9,9a,10-hexahydro-9,10-methanoanthracene-1,4-dione under oxygen-free conditions .
Synthesis Analysis
The synthesis of 2,3-Thiophenedicarboxaldehyde involves an aldol reaction with (4aS,9R,9aR,10S)-11-(propan-2-ylidene)-2,3,4a,9,9a,10-hexahydro-9,10-methanoanthracene-1,4-dione under oxygen-free conditions .Molecular Structure Analysis
The molecular structure of 2,3-Thiophenedicarboxaldehyde consists of 13 bonds, including 9 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 2 aldehydes (aromatic), and 1 Thiophene .Chemical Reactions Analysis
2,3-Thiophenedicarboxaldehyde undergoes an aldol reaction with (4aS,9R,9aR,10S)-11-(propan-2-ylidene)-2,3,4a,9,9a,10-hexahydro-9,10-methanoanthracene-1,4-dione under oxygen-free conditions .Physical And Chemical Properties Analysis
2,3-Thiophenedicarboxaldehyde has a melting point of 76-78 °C and a boiling point of 134 °C/22mmHg. It is soluble in methanol and has a density of 1.370±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis of TIPSE-Substituted Dibromoanthradithiophene
Field
Chemistry, specifically organic synthesis .
Application
2,3-Thiophenedicarboxaldehyde may be employed for the synthesis of TIPSE (triisopropylsilylethynyl)-substituted dibromoanthradithiophene (TIPSEBr2 - AntDT) .
Method
The specific methods of application or experimental procedures were not detailed in the source .
Results
The outcomes of this application were not specified in the source .
Synthesis of Thiophene Derivatives
Field
Chemistry, specifically heterocyclic chemistry .
Application
Thiophene-based analogs, including those derived from 2,3-Thiophenedicarboxaldehyde, have been a focus of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Method
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Specific methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .
Results
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Aldol Reaction with Methanoanthracene-1,4-dione
Application
2,3-Thiophenedicarboxaldehyde undergoes aldol reaction with (4aS,9R,9aR,10S)-11-(propan-2-ylidene)-2,3,4a,9,9a,10-hexahydro-9,10-methanoanthracene-1,4-dione under oxygen-free conditions .
Results
The aldol reaction affords (5aS,6S,11R,11aR)-14-(propan-2-ylidene)-5a,6,11,11a-tetrahydro-6,11-methanotetraceno[3,2-b]thiophene-5,12-dione .
Synthesis of Poly (4-vinylpyridine-co-styrene)
Field
Application
2,3-Thiophenedicarboxaldehyde may be used in the synthesis of poly (4-vinylpyridine-co-styrene) .
Safety And Hazards
2,3-Thiophenedicarboxaldehyde is classified as a combustible liquid. It can cause skin irritation and serious eye irritation. It may also cause an allergic skin reaction. In case of contact with skin or eyes, it is advised to wash with plenty of water. If swallowed, medical attention should be sought .
Propriétés
IUPAC Name |
thiophene-2,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O2S/c7-3-5-1-2-9-6(5)4-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEJZRIZDQWMKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341538 | |
| Record name | 2,3-Thiophenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Thiophenedicarboxaldehyde | |
CAS RN |
932-41-2 | |
| Record name | 2,3-Thiophenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thiophene-2,3-dicarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)





![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B186526.png)


